1-(2,5-Dimethylbenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
Description
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Properties
IUPAC Name |
1'-[(2,5-dimethylphenyl)methyl]-3-(4-fluorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-7-8-17(2)18(13-16)14-27-22-6-4-3-5-21(22)25(24(27)30)28(23(29)15-33(25,31)32)20-11-9-19(26)10-12-20/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYMDOTWHPJJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethylbenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide (CAS Number: 941977-77-1) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its activity in various fields such as medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 464.5 g/mol. Its structural characteristics include:
- Spiro structure : This unique arrangement contributes to the compound's biological activity.
- Functional groups : The presence of fluorine and thiazolidine moieties may enhance its interaction with biological targets.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the spiro-indoline-thiazolidine core .
- Substitution reactions to introduce the 2,5-dimethylbenzyl and 4-fluorophenyl groups .
- Oxidation steps to yield the final dioxo derivative .
Cytotoxicity
Research indicates that derivatives of spiro[indoline-thiazolidine] compounds exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- In vitro studies have shown that certain derivatives possess IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
- A study demonstrated that modifications at specific positions on the indoline ring can enhance cytotoxic potency by up to 25-fold compared to unmodified compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial assays indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity .
- The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.
Case Study 1: Anticancer Activity
In a study published in the Russian Journal of Organic Chemistry, researchers synthesized various derivatives of spiro[indoline-thiazolidine] compounds and tested their cytotoxicity. The most promising compound exhibited an IC50 value of 0.34 µM against HeLa cells, indicating strong anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 0.34 |
| 2 | MCF-7 | 0.45 |
| 3 | A549 | >10 |
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of this compound against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.08 µg/mL |
| Escherichia coli | 0.04 µg/mL |
| Pseudomonas aeruginosa | >10 µg/mL |
These findings suggest that while the compound is effective against certain bacteria, it may require further optimization for broader applications .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, potential mechanisms include:
- Inhibition of key enzymes involved in cellular processes such as DNA replication or protein synthesis.
- Induction of apoptosis in cancer cells through activation of caspase pathways.
Q & A
Q. What are the key synthetic pathways for preparing this spiro[indoline-thiazolidine] derivative, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes, including cyclization of indoline and thiazolidine precursors under acidic/basic conditions. Key steps include:
- Spiro-ring formation : Cyclization of benzothiazole or indoline derivatives using catalysts like BF₃·Et₂O or H₂SO₄ to facilitate ring closure .
- Functionalization : Introduction of the 2,5-dimethylbenzyl and 4-fluorophenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
- Oxidation : Controlled oxidation with agents like m-CPBA or H₂O₂ to achieve the 1',1'-dioxide configuration .
Optimization : Reaction yields improve with inert atmospheres (N₂/Ar), precise temperature control (e.g., 60–80°C for cyclization), and stoichiometric ratios (1:1.2 for coupling steps) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the spiro carbon resonance appears at δ 70–80 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement of the spiro core and substituent orientations .
- HPLC-PDA : Ensures >95% purity by detecting trace impurities from synthetic intermediates .
Q. How is the compound’s preliminary biological activity screened in vitro?
- Enzyme inhibition assays : Target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) are incubated with the compound at varying concentrations (1–100 µM), with IC₅₀ calculated via spectrophotometry .
- Cell viability assays : Use MTT/XTT on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity, comparing results to controls like doxorubicin .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
Substituents on the benzyl and fluorophenyl groups significantly alter activity:
Q. How can contradictory data in biological assays be resolved?
Contradictions (e.g., varying IC₅₀ across studies) may arise from:
- Assay conditions : Differences in buffer pH or serum protein content alter compound bioavailability. Standardize protocols using CLSI guidelines .
- Cellular heterogeneity : Use isogenic cell lines and validate targets via CRISPR knockouts .
- Metabolic instability : Perform liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2. The fluorophenyl group shows π-π stacking with Tyr385 in COX-2 .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target engagement .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in the dione moiety) using MOE .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Process intensification : Switch batch reactors to flow chemistry for exothermic steps (e.g., oxidation) to improve safety and yield .
- Catalyst recycling : Immobilize Pd catalysts on SiO₂ for Suzuki couplings, achieving >90% recovery .
- Crystallization optimization : Use anti-solvent (e.g., heptane) addition to enhance crystal purity and yield .
Q. Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.45 (d, J=8.5 Hz, 2H, Ar-H) | 4-Fluorophenyl protons |
| ¹³C NMR | δ 172.5 (C=O), 160.1 (CF) | Dione and fluorophenyl carbons |
| HRMS (ESI+) | m/z 499.1523 [M+H]⁺ | Δ <2 ppm from theoretical |
Q. Table 2. Comparative Bioactivity of Analogues
| Compound | IC₅₀ (COX-2, µM) | LogP |
|---|---|---|
| Target compound | 12.3 ± 1.2 | 3.8 |
| 4-Chlorophenyl analog | 45.6 ± 3.1 | 4.1 |
| Unsubstituted benzyl | >100 | 2.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
